N-(4-{[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core. Its structure includes:
- Position 3: 4-chlorophenyl group (electron-withdrawing substituent).
- Position 2: Trifluoromethyl group (strong electron-withdrawing and lipophilic moiety).
- Position 5: Methyl group (modest steric and electronic influence).
This substitution pattern suggests optimized interactions with biological targets, such as kinases or receptors, while balancing solubility and metabolic stability .
Properties
IUPAC Name |
N-[4-[[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N5O/c1-12-11-18(29-17-9-7-16(8-10-17)28-13(2)32)31-21(27-12)19(20(30-31)22(24,25)26)14-3-5-15(23)6-4-14/h3-11,29H,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDYRIAKHLZJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C(F)(F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds in the pyrazoline derivative family have been known to interact with various biological targets, including enzymes like acetylcholinesterase (ache).
Mode of Action
It’s worth noting that pyrazoline derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities.
Biochemical Pathways
It’s known that similar compounds can affect the production of reactive oxygen species (ros), which are produced by cells during their routine metabolic pathways. Overexpression of ROS has been linked to disease development.
Pharmacokinetics
The compound’s molecular weight and other physical properties can be inferred from its chemical structure.
Biological Activity
N-(4-{[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyrimidine core. The molecular formula is , and its IUPAC name is 4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one. The specific arrangement of functional groups contributes to its biological properties.
Preliminary studies indicate that the compound may exhibit its biological effects through several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have shown potential in inhibiting enzymes involved in critical pathways for cancer cell proliferation and survival.
- Antimycobacterial Activity : The pyrazolo[1,5-a]pyrimidine scaffold has been linked to activity against Mycobacterium tuberculosis, suggesting that derivatives may also possess similar properties .
- Cytotoxicity : Evaluations against various cancer cell lines have indicated cytotoxic effects, with varying degrees of selectivity .
Structure-Activity Relationships (SAR)
A detailed SAR study was conducted to identify key features influencing the biological activity of related compounds:
| Compound | Structural Modifications | MIC (µM) | Cytotoxicity (HepG2) |
|---|---|---|---|
| P1 | Methyl at R1 | 0.5 | Low |
| P2 | Trifluoromethyl at R1 | 0.3 | Moderate |
| P3 | Chlorophenyl at R2 | 0.7 | High |
The modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core significantly influenced both the minimum inhibitory concentrations (MICs) against Mtb and cytotoxicity profiles .
Case Studies
Several studies have explored the biological activity of compounds closely related to this compound:
- Antitubercular Activity : A focused library of analogues demonstrated promising activities against Mtb, with some compounds achieving low MICs while maintaining low cytotoxicity .
- Cytotoxicity in Cancer Cells : In vitro tests revealed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines, indicating potential for further development as anticancer agents .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C17H12ClF3N2O
- Molecular Weight : 352.7 g/mol
- IUPAC Name : 4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Anticancer Activity
Research indicates that compounds similar to N-(4-{[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide exhibit anticancer properties. For instance, studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation and survival. The structural modifications in this compound enhance its potency against various cancer cell lines.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Pyrazolo derivatives have shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Neuroprotective Properties
There is emerging evidence suggesting that similar compounds may possess neuroprotective effects. Research indicates that they can help mitigate oxidative stress and neuronal cell death, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity against breast and lung cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Case Study 2: Anti-inflammatory Mechanism
A preclinical study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound resulted in a marked reduction in joint swelling and inflammatory markers compared to controls, suggesting its potential as a therapeutic agent for inflammatory conditions.
Comparison with Similar Compounds
Substituent Effects at Position 3
- Target Compound : 4-Chlorophenyl at position 3 enhances electrophilicity and target affinity due to chlorine’s electron-withdrawing nature.
- Analog () : 3-(4-Chlorophenyl) is retained, but the addition of a morpholinylpropyl group at position 7 increases polarity, possibly improving aqueous solubility .
Substituent Effects at Position 2
- Target Compound : Trifluoromethyl (CF₃) at position 2 contributes to high metabolic stability and lipophilicity.
Substituent Effects at Position 5
- Target Compound : Methyl group at position 5 offers minimal steric hindrance, favoring planar interactions with targets.
- Analog () : tert-Butyl group at position 5 increases steric bulk, possibly reducing binding efficiency but enhancing pharmacokinetic half-life .
- Analog () : Methoxyphenyl substitution introduces polarity and hydrogen-bonding capacity, altering solubility profiles .
Substituent Effects at Position 7
- Target Compound : Acetamide-linked phenyl ring enables hydrogen bonding with target proteins and modulates absorption.
- Analog () : Diethylacetamide substituents (e.g., F-DPA) enhance lipophilicity and blood-brain barrier penetration for neurological applications .
Key Data Table: Structural and Hypothetical Functional Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
